1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea
Description
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3S/c1-17-8-7-9-21(16-17)26-24(28)25-12-11-22-10-5-6-13-27(22)31(29,30)23-19(3)14-18(2)15-20(23)4/h7-9,14-16,22H,5-6,10-13H2,1-4H3,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBIUTYHBVZLKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea typically involves multiple steps, starting with the formation of the piperidine ring. The mesitylsulfonyl group is introduced through a sulfonylation reaction, followed by the attachment of the m-tolylurea moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea is C25H33N3O5S. The compound features a piperidine ring, which is known for its role in enhancing the biological activity of various pharmaceuticals. The mesitylsulfonyl group contributes to its chemical stability and solubility, while the urea moiety is critical for interactions with biological targets.
Serine Protease Inhibition
One of the prominent applications of this compound is as an inhibitor of serine proteases. Research indicates that derivatives of piperidine-based compounds, including those with urea linkages, exhibit significant inhibitory activity against serine proteases such as matriptase and hepsin. These enzymes play crucial roles in various physiological processes, including blood coagulation and tissue remodeling.
A study demonstrated that modifications to the piperidine structure can enhance binding affinities to these proteases, showcasing the potential of 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea as a lead compound for developing new therapeutic agents targeting cancer and other diseases associated with dysregulated protease activity .
Anticancer Activity
In addition to serine protease inhibition, compounds with similar structures have shown promise in anticancer research. The ability of mesitylsulfonyl derivatives to modulate cellular pathways involved in tumor growth and metastasis positions them as potential candidates for cancer therapeutics. The urea linkage facilitates interactions with target proteins involved in cell signaling pathways, potentially leading to reduced tumor proliferation .
Enzyme Activity Modulation
The compound has been explored for its ability to modulate enzyme activities beyond serine proteases. For example, it may influence lipases and other hydrolases, which are critical for lipid metabolism and energy homeostasis. By altering enzyme kinetics through competitive inhibition or allosteric modulation, researchers can investigate metabolic pathways more thoroughly .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies involving this compound have provided insights into how variations in chemical structure affect biological activity. By systematically altering substituents on the piperidine or urea moieties, researchers can identify optimal configurations that enhance potency and selectivity against specific biological targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and physicochemical distinctions between the target compound and related urea derivatives:
Key Structural and Functional Comparisons:
Sulfonyl Group Variations :
- The target compound employs a mesitylsulfonyl group, which is bulkier and more hydrophobic than the methylsulfonyl group in . This may reduce solubility but improve membrane permeability or target residence time.
- Compounds lacking sulfonyl groups (e.g., tetrazolyl derivatives in ) rely on tetrazole rings for H-bonding, which are more acidic (pKa ~4.9) and may influence pH-dependent activity .
Morpholinoethoxy () and methoxy () substituents introduce polar or electron-donating effects, contrasting with the purely aromatic m-tolyl group.
Physicochemical Properties :
- Melting points vary significantly: tetrazolyl derivatives (158–164°C, ) and morpholine-containing compound (191–194°C, ) suggest differences in crystallinity, possibly linked to hydrogen-bonding capacity or molecular symmetry.
- The target compound’s mesitylsulfonyl group likely increases molecular rigidity, though its melting point is unreported.
Synthetic Accessibility :
- Yields for tetrazolylphenyl ureas range from 39–79% (), while the morpholine derivative () achieved 63% yield. The target compound’s synthesis complexity may be higher due to the mesitylsulfonyl group’s steric demands.
Research Findings and Implications
- Hypoglycemic Potential: Urea derivatives with tetrazolyl groups () have been explored for hypoglycemic activity. The target compound’s mesitylsulfonyl group may enhance stability against metabolic degradation compared to tetrazole rings.
- Kinase Inhibition: The morpholinoethoxy-urea in demonstrated p38 MAP kinase inhibitory activity. The target compound’s mesitylsulfonyl group could modulate kinase selectivity due to its bulk.
- Solubility vs. Bioavailability : While morpholine () and tetrahydrofuran () improve solubility, the target compound’s mesitylsulfonyl and m-tolyl groups may favor lipophilicity, necessitating formulation optimization.
Biological Activity
The compound 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea is a novel piperidine-based urea derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of serine proteases. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit serine proteases, which play critical roles in various physiological processes, including blood coagulation and inflammation. The mesitylsulfonyl group enhances binding affinity to the active site of these enzymes, while the piperidine moiety contributes to the overall stability and selectivity of the inhibitor.
Inhibition of Serine Proteases
Research indicates that derivatives similar to 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea exhibit potent inhibitory effects against serine proteases such as matriptase and hepsin.
| Compound | Target Protease | IC50 (nM) |
|---|---|---|
| 1 | Matriptase | 2 |
| 2 | Hepsin | 8 |
| 3 | HGFA | 14 |
The above table summarizes the inhibitory potency of various compounds against key serine proteases. The low IC50 values indicate high potency, suggesting that modifications to the piperidine structure can significantly enhance biological activity .
Study on Pulmonary Fibrosis
In a study investigating the role of autotaxin in pulmonary fibrosis, compounds with structural similarities to 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea were evaluated for their ability to modulate lysophosphatidic acid (LPA) levels. The findings demonstrated that these inhibitors could effectively reduce LPA concentrations in vivo, leading to improved outcomes in animal models of pulmonary fibrosis .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that variations in the piperidine substituents significantly impact the biological activity of urea derivatives. The introduction of different aryl groups and sulfonyl functionalities was shown to modulate enzyme selectivity and potency. For instance, compounds with a methylene spacer between the piperidine and carbamate linkers exhibited decreased activity against matriptase but maintained efficacy against hepsin .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea, and how do reaction conditions affect yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
Piperidine sulfonylation : Reacting piperidine derivatives with mesitylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the mesitylsulfonyl group .
Urea formation : Coupling the sulfonylated piperidine intermediate with m-tolyl isocyanate or via carbodiimide-mediated reactions (e.g., using 1,1'-carbonyldiimidazole) .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization to achieve >95% purity .
Q. Key factors :
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
Methodological Answer: Essential characterization tools:
- NMR spectroscopy : ¹H/¹³C NMR confirms piperidine sulfonylation (δ ~3.1–3.5 ppm for mesityl protons) and urea NH signals (δ ~6.5–7.2 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₄H₃₁N₃O₃S: ~466.2 Da) .
- HPLC : Purity assessment using reverse-phase C18 columns (retention time consistency) .
- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and thermal stability .
Q. What solvents and pH conditions are suitable for solubility and stability studies?
Methodological Answer:
- Solubility : Polar solvents (DMSO, ethanol) are preferred due to the urea and sulfonamide groups. Solubility in water is limited (<0.1 mg/mL) but improves with co-solvents (e.g., PEG-400) .
- Stability :
- pH : Stable at pH 6–8 (avoid strong acids/bases to prevent urea cleavage) .
- Light/temperature : Store at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How does structural modification of the mesitylsulfonyl or m-tolyl groups impact biological activity?
Methodological Answer: Comparative structure-activity relationship (SAR) studies reveal:
| Modification | Biological Effect | Example Reference |
|---|---|---|
| Mesitylsulfonyl → Phenylsulfonyl | Reduced enzyme inhibition (e.g., 50% lower IC₅₀ vs. carbonic anhydrase) due to decreased steric bulk . | |
| m-Tolyl → p-Fluorophenyl | Enhanced blood-brain barrier penetration (logP increase by 0.5) but reduced solubility . |
Q. Approach :
Q. What strategies resolve contradictions in reported IC₅₀ values across studies?
Methodological Answer: Discrepancies may arise from:
- Assay conditions : Varying ATP concentrations in kinase assays alter IC₅₀ (e.g., 10 µM vs. 100 µM ATP) .
- Protein source : Recombinant vs. native enzymes (e.g., 2-fold difference in IC₅₀ for PI3Kα) .
Q. Resolution :
Standardize assay protocols (e.g., Eurofins Panlabs Kinase Profile) .
Use isothermal titration calorimetry (ITC) to measure binding constants independently .
Q. How can computational modeling guide target identification and binding mode prediction?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with kinase ATP pockets (e.g., hydrogen bonds between urea NH and Glu882) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD <2 Å over 100 ns) .
- Pharmacophore mapping : Identifies critical features (e.g., sulfonamide as a hydrogen bond acceptor) .
Validation :
Compare with mutagenesis data (e.g., Kd shifts upon Ala substitution of Glu882) .
Q. What in vitro/in vivo models are appropriate for evaluating pharmacokinetics (PK)?
Methodological Answer:
- In vitro :
- Microsomal stability : Human liver microsomes (HLM) with LC-MS/MS to measure t₁/₂ .
- Caco-2 permeability : Apparent permeability (Papp) >1×10⁻⁶ cm/s indicates oral bioavailability .
- In vivo :
- Rodent PK : IV/PO dosing in Sprague-Dawley rats (plasma sampling via jugular catheter) .
- Tissue distribution : Radiolabeled compound (¹⁴C) with autoradiography .
Q. How can metabolite identification inform toxicity profiles?
Methodological Answer:
- LC-HRMS/MS : Identifies Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) metabolites .
- CYP inhibition assays : Screen for CYP3A4/2D6 inhibition to predict drug-drug interactions .
- Reactive metabolite trapping : Glutathione adduct detection via neutral loss scanning (m/z 129 Da) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
